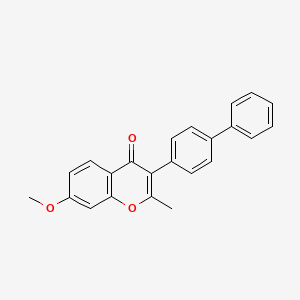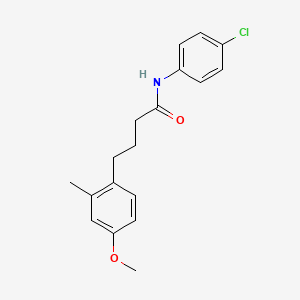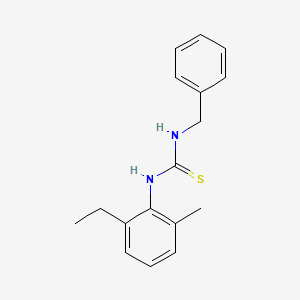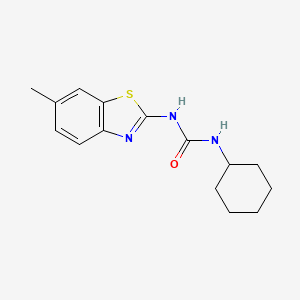
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one, also known as BMCH, is a synthetic compound that belongs to the class of flavonoids. BMCH has been widely studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood. However, it has been suggested that 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one exerts its therapeutic effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been shown to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in inflammation.
Biochemical and Physiological Effects:
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, including SOD and CAT. Furthermore, 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has several advantages for lab experiments. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is a synthetic compound, which allows for precise control over the purity and concentration of the compound. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is also stable and can be easily stored for long periods of time. However, 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has some limitations for lab experiments. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one is not fully understood, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one. One direction is to further investigate the mechanism of action of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one. Understanding the molecular targets of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one may allow for the development of more effective therapies. Another direction is to investigate the potential use of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one for therapeutic use.
Synthesemethoden
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one can be synthesized through a multistep process starting from 4-hydroxycoumarin and 4-biphenylboronic acid. The first step involves the synthesis of 4-(4-biphenylyl)-2-methylphenol, which is then converted to 3-(4-biphenylyl)-7-methoxy-2-methylchroman-4-one by reacting with methoxyacetic acid and acetic anhydride. The final step involves the oxidation of the chromanone ring to form 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one.
Wissenschaftliche Forschungsanwendungen
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Eigenschaften
IUPAC Name |
7-methoxy-2-methyl-3-(4-phenylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O3/c1-15-22(23(24)20-13-12-19(25-2)14-21(20)26-15)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWYNOSVILRUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-biphenylyl)-7-methoxy-2-methyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)

![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)


![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)



![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)